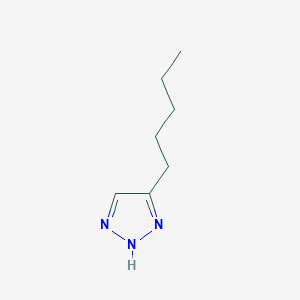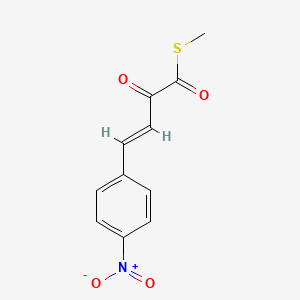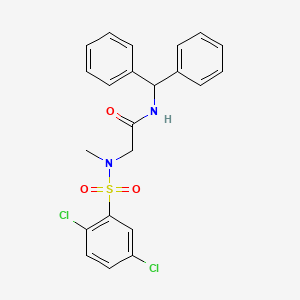![molecular formula C13H10ClN3O5 B12519385 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid CAS No. 801288-89-1](/img/structure/B12519385.png)
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxypyridinyl group, an amino group, and a nitrobenzoic acid moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Methoxylation: The addition of a methoxy group to the pyridine ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amination and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 6-amino-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methoxypyridine-3-boronic acid
- 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid
Uniqueness
6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
801288-89-1 |
|---|---|
Fórmula molecular |
C13H10ClN3O5 |
Peso molecular |
323.69 g/mol |
Nombre IUPAC |
6-chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H10ClN3O5/c1-22-10-5-2-7(6-15-10)16-12-9(17(20)21)4-3-8(14)11(12)13(18)19/h2-6,16H,1H3,(H,18,19) |
Clave InChI |
NTAAXNUDNCYMHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)

![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)

silane](/img/structure/B12519380.png)

